molecular formula C25H25N3O4 B2402256 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione CAS No. 872857-10-8

1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione

Cat. No.: B2402256
CAS No.: 872857-10-8
M. Wt: 431.492
InChI Key: KTBRKLQNHJCIRC-UHFFFAOYSA-N
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Description

1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-23(26-12-14-32-15-13-26)17-27-16-20(19-8-2-4-10-22(19)27)24(30)25(31)28-11-5-7-18-6-1-3-9-21(18)28/h1-4,6,8-10,16H,5,7,11-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBRKLQNHJCIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core linked to a morpholine and tetrahydroquinoline moiety, which may enhance its biological activity through diverse mechanisms. The molecular formula is C24H23N3O4C_{24}H_{23}N_{3}O_{4}, and it has a molecular weight of approximately 405.46 g/mol.

PropertyValue
Molecular FormulaC24H23N3O4C_{24}H_{23}N_{3}O_{4}
Molecular Weight405.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects by modulating pathways related to cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit cytokines like IL-1β and TNFα, which are critical in inflammatory responses .
  • Induction of Apoptosis : The indole derivatives are known to induce apoptosis in cancer cells through various signaling pathways .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have reported IC50 values indicating effective inhibition against HepG2 (liver cancer) and A549 (lung cancer) cell lines.
Cell LineIC50 (μM)
HepG24.37 ± 0.7
A5498.03 ± 0.5

These results suggest a strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : In J774 murine macrophage cells, it displayed no cytotoxicity at concentrations up to 100 μM. It inhibited polymorphonuclear migration by approximately 63.2%, outperforming indomethacin (45.3% inhibition) .

Case Studies

Several case studies highlight the efficacy of indole derivatives similar to this compound:

  • Study on Inflammatory Response : In vivo studies demonstrated significant inhibition of pro-inflammatory cytokines when administered at a dose of 50 mg/kg.
    • Cytokine Levels : Statistically significant reductions in IL-1β and TNFα were observed compared to control groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, indole derivatives are known to target solid tumors through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Preliminary studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's structure suggests possible interactions with biological pathways involved in inflammation. Similar indole-based compounds have shown promise in modulating inflammatory responses, indicating that this compound may also possess anti-inflammatory properties worth investigating .

Case Study 1: Antitumor Evaluation

In a study evaluating the antitumor activity of related morpholine-based compounds, researchers employed the National Cancer Institute's protocols for testing against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI) of approximately 15.72 μM for the tested compounds, highlighting their potential efficacy in cancer treatment .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound to specific receptors involved in cancer progression and inflammation. These studies suggest that the compound may interact favorably with targets implicated in these diseases, warranting further investigation into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione?

  • Methodology : The compound’s synthesis likely involves multi-step coupling reactions. A plausible route includes:

  • Step 1 : Functionalizing the indole core via alkylation with 2-(morpholin-4-yl)-2-oxoethyl groups using reagents like 1-(2-chloroethyl)morpholine·HCl in the presence of a base (e.g., K₂CO₃) under reflux conditions (acetone, 60–70°C, 8 h) .
  • Step 2 : Introducing the tetrahydroquinoline moiety via nucleophilic substitution or amide coupling, followed by diketone formation using oxalyl chloride or similar reagents.
  • Validation : Monitor reaction progress via TLC (e.g., methanol:DCM = 4:6) and confirm purity via HPLC (>95%) .

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer. Refine structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for 3D rendering .
  • Key Parameters : Ensure a data-to-parameter ratio >15 and R-factor <0.05 for high reliability. Address twinning or disorder using SHELXD/SHELXE pipelines .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and conformation?

  • Methodology :

  • NMR : Analyze indole NH protons (δ ~10–12 ppm) and morpholine/methylene signals (δ 2.5–4.0 ppm) for coupling efficiency. Compare with computed spectra (DFT/B3LYP/6-31G*) .
  • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z ~523).
  • IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydroquinoline and morpholine moieties inform structure-activity relationships (SAR)?

  • Methodology :

  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in tetrahydroquinoline. Use software like Gaussian09 to compute puckering amplitudes (q) and phase angles (Φ) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess how puckering affects binding to biological targets (e.g., enzymes or receptors) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

  • Methodology :

  • Error Analysis : Compare RMSD between SCXRD and DFT-optimized structures. Adjust computational parameters (e.g., solvent models, dispersion corrections) in Gaussian09 .
  • Refinement : Use SHELXL’s restraints for flexible moieties (e.g., morpholine ethyl groups) to reconcile thermal motion with static DFT models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying the indole (e.g., halogenation) or morpholine (e.g., replacing with piperazine) .
  • Bioassays : Test inhibition of acetylcholinesterase (AChE) or kinase targets using Ellman’s method or fluorescence polarization assays. Corrogate activity with steric/electronic descriptors (Hammett σ, LogP) .

Q. What experimental and computational approaches are recommended for studying degradation pathways or stability?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify degradation products (e.g., morpholine cleavage) .
  • DFT Calculations : Compute bond dissociation energies (BDEs) for labile groups (e.g., diketone C=O) to predict stability trends .

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